norbatzelladine L
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Overview
Description
Norbatzelladine L is a marine natural product belonging to the class of tricyclic guanidine alkaloids. It is derived from marine sponges, particularly those of the genus Monanchora . This compound has garnered significant interest due to its diverse biological activities, including antifungal, antiparasitic, antiviral, antibacterial, and antitumoral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of norbatzelladine L involves complex organic reactions due to its intricate tricyclic guanidine structure. The synthetic approaches to tricyclic guanidine alkaloids, including this compound, are still limited and often involve multiple steps to achieve the desired stereochemistry . The preparation typically starts with the formation of the guanidine core, followed by cyclization and functional group modifications to introduce the necessary side chains and ester groups .
Industrial Production Methods
Currently, there are no well-established industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the compound is obtained through extraction from marine sponges .
Chemical Reactions Analysis
Types of Reactions
Norbatzelladine L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the guanidine core.
Reduction: Used to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly involves the replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include modified guanidine derivatives with altered biological activities. These modifications can enhance or reduce the compound’s efficacy against various pathogens .
Scientific Research Applications
Norbatzelladine L has a wide range of scientific research applications:
Mechanism of Action
Norbatzelladine L exerts its effects by inhibiting the catalytic and functional activity of the Pdr5p transporter, an ATPase involved in multidrug resistance in fungi . This inhibition leads to increased permeability of the fungal cell membrane and depolarization of the mitochondrial membrane, ultimately causing cell death . Additionally, this compound has been shown to chemosensitize Pdr5p-overexpressing strains, enhancing the efficacy of antifungal drugs like fluconazole .
Comparison with Similar Compounds
Similar Compounds
Norbatzelladine L is structurally and functionally similar to other tricyclic guanidine alkaloids, including:
- Batzelladine D
- Batzelladine F
- Batzelladine L
- Monalidine A
- Crambescidin 800 .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of biological activities and its specific mechanism of action against the Pdr5p transporter . This makes it a valuable compound for research into overcoming multidrug resistance in pathogenic fungi .
Properties
Molecular Formula |
C38H66N6O2 |
---|---|
Molecular Weight |
639.0 g/mol |
IUPAC Name |
[(2R)-9-[(1R,4S,6R,10S)-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]nonan-2-yl] (1S,4S,5S,6R,10R)-6-methyl-10-octyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |
InChI |
InChI=1S/C38H66N6O2/c1-5-6-7-8-11-14-18-30-25-33-21-22-34-35(28(4)40-38(42-30)44(33)34)36(45)46-27(3)16-13-10-9-12-15-17-29-24-32-20-19-31-23-26(2)39-37(41-29)43(31)32/h26-35H,5-25H2,1-4H3,(H,39,41)(H,40,42)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-/m0/s1 |
InChI Key |
HGZBYTYKEVODQE-CUTDAANYSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1C[C@@H]2CC[C@@H]3N2C(=N[C@@H]([C@@H]3C(=O)O[C@H](C)CCCCCCC[C@@H]4C[C@@H]5CC[C@H]6N5C(=N4)N[C@H](C6)C)C)N1 |
Canonical SMILES |
CCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OC(C)CCCCCCCC4CC5CCC6N5C(=N4)NC(C6)C)C)N1 |
Origin of Product |
United States |
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